molecular formula C23H30FNO B11331122 N-benzyl-2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethanamine

N-benzyl-2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethanamine

Cat. No.: B11331122
M. Wt: 355.5 g/mol
InChI Key: JUGAGURZUCFILE-UHFFFAOYSA-N
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Description

N-benzyl-2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethanamine is a complex organic compound with the molecular formula C23H30FNO It is characterized by the presence of a benzyl group, an ethyl group, a fluorophenyl group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.

    Addition of the Benzyl Group: The benzyl group is added through a Friedel-Crafts alkylation reaction.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(4-fluorophenyl)ethanamine
  • N-benzyl-N’-ethyl-2-(4-fluorophenyl)-N-methyl-N’-[2-(4-pyridinyl)ethyl]-4,6-pyrimidinediamine
  • Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine

Uniqueness

N-benzyl-2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethanamine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H30FNO

Molecular Weight

355.5 g/mol

IUPAC Name

N-benzyl-2-[2-ethyl-4-(4-fluorophenyl)-2-methyloxan-4-yl]ethanamine

InChI

InChI=1S/C23H30FNO/c1-3-22(2)18-23(14-16-26-22,20-9-11-21(24)12-10-20)13-15-25-17-19-7-5-4-6-8-19/h4-12,25H,3,13-18H2,1-2H3

InChI Key

JUGAGURZUCFILE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(CCO1)(CCNCC2=CC=CC=C2)C3=CC=C(C=C3)F)C

Origin of Product

United States

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